molecular formula C7H7BrClF3N2 B13052171 (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13052171
M. Wt: 291.49 g/mol
InChI Key: DCVRGGKRXOTNTN-RGMNGODLSA-N
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Description

(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromopyridine moiety, a trifluoroethanamine group, and is typically used in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves several key steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.

    Trifluoroethylation: The bromopyridine intermediate is then subjected to a trifluoroethylation reaction to introduce the trifluoroethanamine group.

    Resolution of Enantiomers: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

    Formation of Hydrochloride Salt: Finally, the (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, while the trifluoroethanamine group can influence the compound’s pharmacokinetic properties. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid
  • (6-Bromopyridin-3-yl)methanol
  • 2-(6-Bromopyridin-3-yl)propan-2-ol

Uniqueness

(S)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of both a bromopyridine and a trifluoroethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

(1S)-1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(3-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1

InChI Key

DCVRGGKRXOTNTN-RGMNGODLSA-N

Isomeric SMILES

C1=CC(=NC=C1[C@@H](C(F)(F)F)N)Br.Cl

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)N)Br.Cl

Origin of Product

United States

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